molecular formula C15H15ClN6 B2879059 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380071-65-6

5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2879059
CAS No.: 2380071-65-6
M. Wt: 314.78
InChI Key: DEQHNOKHTNEOBQ-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridine Core: Starting with a chlorinated pyridine derivative, such as 5-chloropyridine-3-carbonitrile, which serves as the core structure.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions. This often involves reacting the chlorinated pyridine with piperazine under basic conditions.

    Pyridazine Attachment: The final step involves the introduction of the pyridazine moiety. This can be achieved through a coupling reaction with a suitable pyridazine derivative, such as 6-methylpyridazine, using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has been studied for its potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridazine moieties can bind to active sites, altering the function of the target protein. This can lead to changes in cellular processes, ultimately exerting the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
  • 5-Chloro-6-[4-(5-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
  • 5-Chloro-6-[4-(6-ethylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the specific positioning of the chloro and nitrile groups on the pyridine ring, as well as the methyl group on the pyridazine ring. These structural features can influence its reactivity and biological activity, making it distinct in its class.

Properties

IUPAC Name

5-chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c1-11-2-3-14(20-19-11)21-4-6-22(7-5-21)15-13(16)8-12(9-17)10-18-15/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQHNOKHTNEOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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